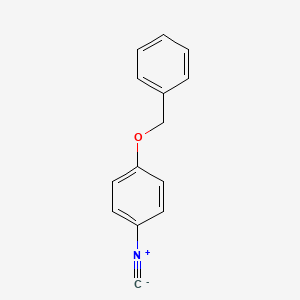

4-Benzyloxyphenylisocyanide

CAS No.: 356533-74-9

Cat. No.: VC5056043

Molecular Formula: C14H11NO

Molecular Weight: 209.248

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356533-74-9 |

|---|---|

| Molecular Formula | C14H11NO |

| Molecular Weight | 209.248 |

| IUPAC Name | 1-isocyano-4-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H11NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2 |

| Standard InChI Key | MOIWVJYGBWLIEW-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of 4-benzyloxyphenylisocyanide comprises a benzene ring substituted at the para position with a benzyloxy group (–OCH₂C₆H₅) and an isocyanide group (–NC). The isocyanide’s linear geometry (bond angle ≈ 180° at the N≡C–R moiety) contributes to its reactivity in nucleophilic additions. The benzyloxy group introduces steric bulk and enhances solubility in nonpolar solvents, while the aromatic system enables π-π stacking interactions .

Spectroscopic and Computational Data

-

3D Conformation: Density functional theory (DFT) calculations predict a twisted conformation due to steric hindrance between the benzyloxy and isocyanide groups, reducing planarity .

Crystallographic Insights

While single-crystal X-ray data for 4-benzyloxyphenylisocyanide remains unpublished, analogous isocyanides exhibit monoclinic or orthorhombic packing with intermolecular contacts dominated by van der Waals interactions .

Synthesis and Reaction Mechanisms

Classical Synthetic Routes

4-Benzyloxyphenylisocyanide is typically synthesized via the Hofmann isocyanide synthesis, involving the reaction of 4-benzyloxyaniline with chloroform under strongly basic conditions (e.g., KOH/EtOH):

This method yields moderate quantities (40–60%) and requires careful purification to remove residual amines .

Multicomponent Reactions (MCRs)

The compound is a key reagent in the Ugi four-component reaction (Ugi-4CR), which combines aldehydes, amines, carboxylic acids, and isocyanides to form α-acylaminocarboxamides . For example, in the synthesis of carfentanil analogs, 4-benzyloxyphenylisocyanide facilitates the formation of peptidomimetic scaffolds :

The reaction proceeds via an imine intermediate, followed by nucleophilic attack by the isocyanide and subsequent Mumm rearrangement .

Applications in Materials Science and Medicinal Chemistry

Supramolecular Self-Assembly

Recent studies demonstrate that 4-benzyloxyphenylisocyanide derivatives self-assemble into helical macrocycles on graphite surfaces. Atomic force microscopy (AFM) reveals 1D stripe-like domains stabilized by trityl group interactions, mimicking "molecular Velcro" . These structures exhibit chiral optical properties and potential in organic electronics .

Biopolymer-Catalyzed Systems

In green chemistry, agar–agar gel-supported piperazine catalysts utilize 4-benzyloxyphenylisocyanide for the synthesis of N-aryl dihydropyridines (DHPs). This method achieves 18 novel DHPs with anticancer activity, highlighting the compound’s role in sustainable drug discovery .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume